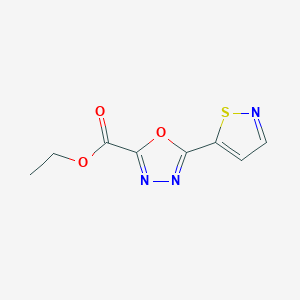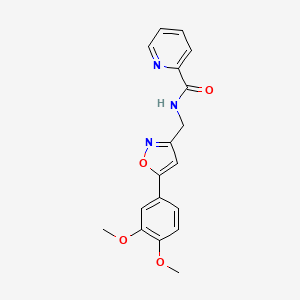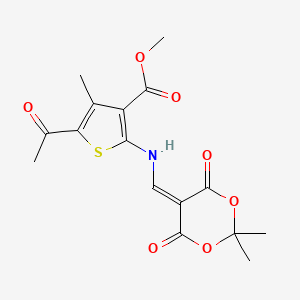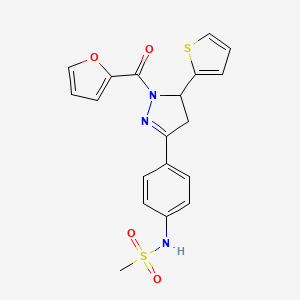
2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of “2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide” consists of a pyrimidine ring attached to a thiazole ring via an acetamide linkage.
Chemical Reactions Analysis
While specific chemical reactions involving “2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide” are not available, similar compounds have been synthesized and evaluated for their biological activities .
科学的研究の応用
Synthesis and Antihypertensive Applications
This compound has been a starting material for synthesizing thiosemicarbazides, triazoles, Schiff bases, and other derivatives with potential antihypertensive α-blocking activity. These synthesized compounds exhibit low toxicity, indicating their potential for developing new antihypertensive drugs (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Herbicidal Activities
Derivatives of this compound have been designed and synthesized, showing promising herbicidal activities. This application is particularly relevant for agricultural chemistry, where new herbicides are continually needed to manage weed resistance (Yan-jun, 2006).
Oxidation Reactivity
The compound's derivatives have been studied for their oxidation reactivity channels, providing insights into their chemical behavior and potential applications in synthetic chemistry. These studies help understand the compound's reactivity and its derivatives under various conditions (Pailloux et al., 2007).
Antimicrobial Activities
Some derivatives have been synthesized and evaluated for their antimicrobial activities, showing good potential against various microorganisms. This indicates the compound's role in developing new antimicrobial agents, which is crucial in the fight against drug-resistant infections (Sabry, Flefel, Al-Omar, & Amr, 2013).
特性
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7-2-3-11-9(13-7)16-6-8(15)14-10-12-4-5-17-10/h2-5H,6H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZNUKOFFUBAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methylpyrimidin-2-yl)oxy)-N-(thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2451100.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one](/img/structure/B2451101.png)
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2451102.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]acetate](/img/structure/B2451103.png)
![3-(1,3-Benzodioxol-5-yl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2451107.png)


![((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B2451110.png)


